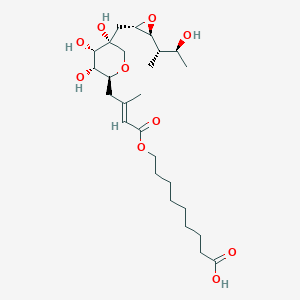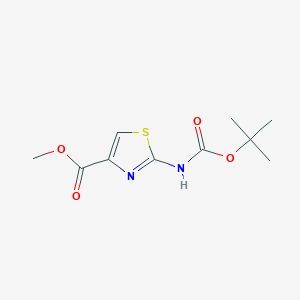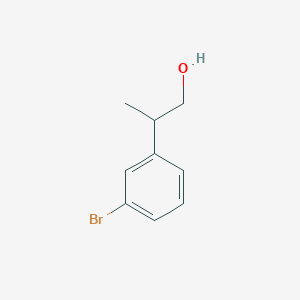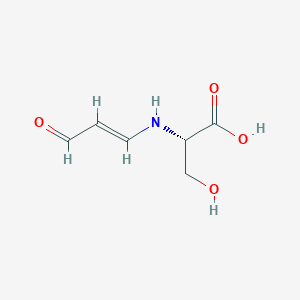
N-(2-Propenal)serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Propenal)serine, also known as PSNO, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSNO is a derivative of serine, an essential amino acid that plays a crucial role in protein synthesis and various other biological processes.
Mécanisme D'action
N-(2-Propenal)serine exerts its effects through the modification of proteins via S-nitrosylation. S-nitrosylation is a process by which a nitric oxide molecule is covalently attached to a thiol group on a protein, resulting in the formation of an S-nitrosothiol. N-(2-Propenal)serine can act as a donor of nitric oxide, which can then be transferred to a protein to form an S-nitrosothiol. This modification can alter the function of the protein and lead to various physiological effects.
Effets Biochimiques Et Physiologiques
N-(2-Propenal)serine has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in energy metabolism and can enhance mitochondrial function. N-(2-Propenal)serine has also been found to regulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal signaling and synaptic plasticity. N-(2-Propenal)serine has also been found to regulate the activity of transcription factors, which can affect gene expression and cellular differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Propenal)serine in lab experiments is its high reactivity and specificity. N-(2-Propenal)serine can selectively modify proteins via S-nitrosylation, allowing for the precise manipulation of cellular processes. However, N-(2-Propenal)serine is highly unstable and can decompose rapidly, making it difficult to work with in large quantities. N-(2-Propenal)serine is also highly toxic and can cause severe irritation to the skin and mucous membranes.
Orientations Futures
There are several future directions for research on N-(2-Propenal)serine. One area of interest is the role of N-(2-Propenal)serine in neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(2-Propenal)serine has been shown to enhance mitochondrial function and regulate neuronal signaling, which may have implications for the treatment of these diseases. Another area of interest is the development of new methods for the synthesis and stabilization of N-(2-Propenal)serine, which may allow for its use in larger quantities and in vivo experiments. Finally, the development of new tools for the detection and quantification of S-nitrosylation may allow for a better understanding of the role of N-(2-Propenal)serine in cellular processes.
Méthodes De Synthèse
The synthesis of N-(2-Propenal)serine involves the reaction of serine with acrolein, a highly reactive and toxic aldehyde. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and under controlled conditions. The resulting product is a yellowish liquid that is highly unstable and reactive. N-(2-Propenal)serine is usually synthesized in small quantities due to its high reactivity and instability.
Applications De Recherche Scientifique
N-(2-Propenal)serine has been found to have various applications in scientific research. It has been shown to have potent antioxidant properties and can scavenge free radicals, which are known to cause oxidative stress and damage to cells. N-(2-Propenal)serine has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
119206-60-9 |
|---|---|
Nom du produit |
N-(2-Propenal)serine |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(E)-3-oxoprop-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-7-5(4-9)6(10)11/h1-3,5,7,9H,4H2,(H,10,11)/b2-1+/t5-/m0/s1 |
Clé InChI |
ZQCKKBHLJIDYRB-WYPBCBNTSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N/C=C/C=O)O |
SMILES |
C(C(C(=O)O)NC=CC=O)O |
SMILES canonique |
C(C(C(=O)O)NC=CC=O)O |
Synonymes |
N-(2-propenal)serine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
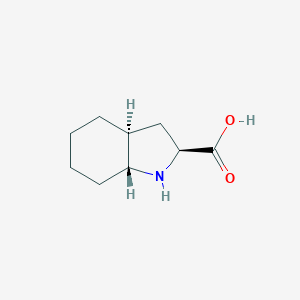
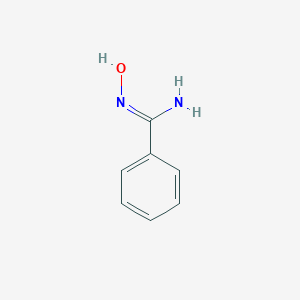
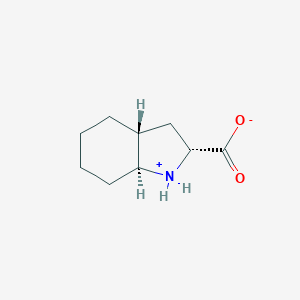
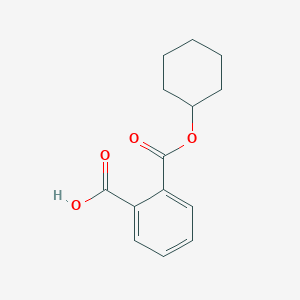
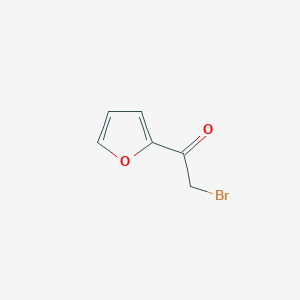
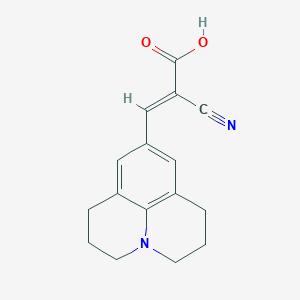
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
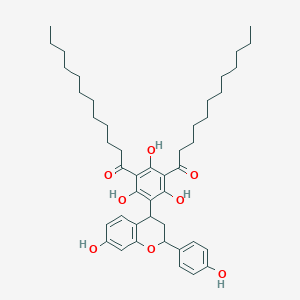
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
